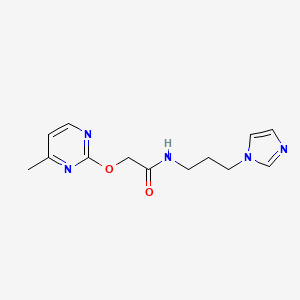

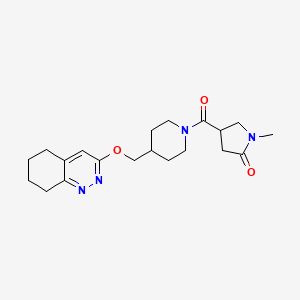

![molecular formula C18H22N6O2S B2663697 2-(2-(2-Amino-4-methylpyrimidin-5-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol CAS No. 1033739-92-2](/img/structure/B2663697.png)

2-(2-(2-Amino-4-methylpyrimidin-5-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

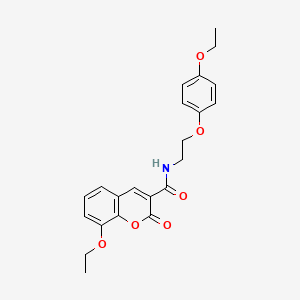

The compound “2-(2-(2-Amino-4-methylpyrimidin-5-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol” is a derivative of 2-aminopyrimidine . 2-Aminopyrimidine derivatives have been studied for their antitrypanosomal and antiplasmodial activities .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 2-aminopyrimidine core, a morpholino group, and a propan-2-ol group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include ring closure, aromatization, S-methylation, and oxidation . The oxidation to the methylsulfonyl group shifted the signal of the attached methyl group from 2.6 ppm to 3.4 ppm in 1H NMR spectra and from 13.8 ppm to 39 ppm in 13C spectra .Applications De Recherche Scientifique

Analgesic Activity

A study focused on synthesizing novel pyrimidine derivatives, including those related to 2-(2-(2-Amino-4-methylpyrimidin-5-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol, revealed significant analgesic activity in some compounds. These compounds were evaluated for their analgesic properties and found to be promising agents devoid of ulcerogenic effects, suggesting potential therapeutic applications in pain management (Chaudhary et al., 2012).

Anti-inflammatory and Antinociceptive Effects

Another study conducted structure-activity relationship (SAR) studies on a series of 2-aminopyrimidines, which are structurally related to the compound . The research led to the development of a compound with potent in vitro efficacy and activity as an anti-inflammatory agent in animal models. This compound also exhibited antinociceptive activity in pain models, supporting the potential of related compounds as H4R antagonists in pain management (Altenbach et al., 2008).

Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide

Research on 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are closely related to the specified compound, showed that these derivatives inhibited tumor necrosis factor alpha and nitric oxide. A rapid and green synthetic method for these compounds was established, highlighting their potential in therapeutic applications, particularly in inflammation and cancer research (Lei et al., 2017).

Biocorrosion Inhibition

A study exploring the biocidal and corrosion inhibitor activity of 2-aminopyrimidines, structurally similar to the compound in focus, found that these compounds reduced the growth of certain bacterial strains and significantly reduced biocorrosion of steel. This suggests potential applications in industrial settings for corrosion control (Onat et al., 2016).

Plant Growth Stimulation

A series of novel derivatives based on 2-amino-substituted 4-methylpyrimidin-4-ols, which are structurally related to the compound , were synthesized and shown to have a pronounced stimulating action on plant growth. These compounds' growth stimulant activities were comparable to heteroauxin, indicating their potential use in agricultural research and development (Yengoyan et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(2-amino-4-methylpyrimidin-5-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2S/c1-10-11(9-20-17(19)21-10)15-22-12-8-13(18(2,3)25)27-14(12)16(23-15)24-4-6-26-7-5-24/h8-9,25H,4-7H2,1-3H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWTVVNNVHWDEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)C(C)(C)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

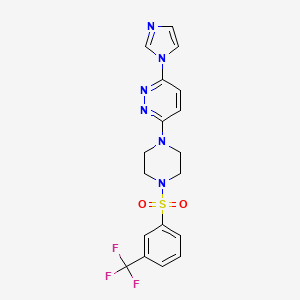

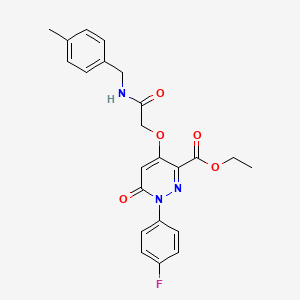

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone](/img/structure/B2663620.png)

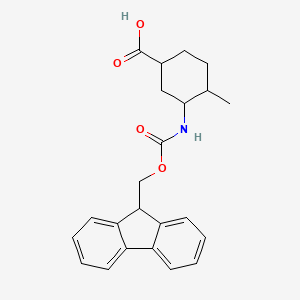

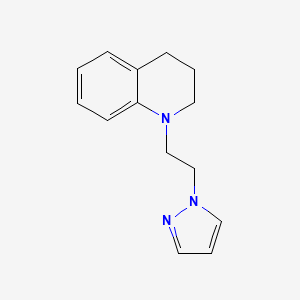

![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2663622.png)

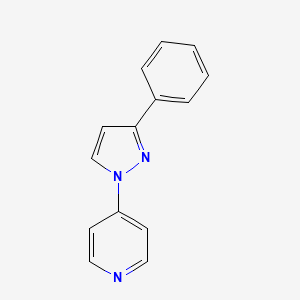

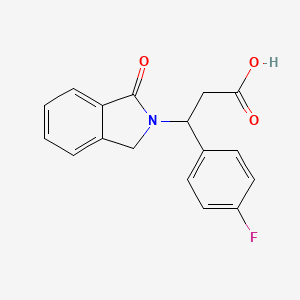

![N-(2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2663623.png)

![N-[4-(2,5-Dimethylpyrrol-1-yl)cyclohexyl]prop-2-enamide](/img/structure/B2663625.png)

![diethyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2663628.png)